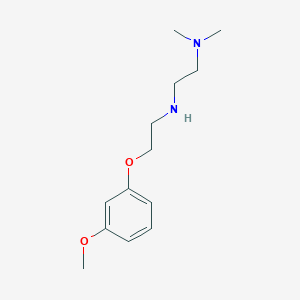

N1-(2-(3-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine

Descripción

N1-(2-(3-Methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine is a tertiary amine derivative characterized by a central ethane-1,2-diamine backbone substituted with a dimethylamino group (N2,N2-dimethyl) and a 3-methoxyphenoxyethyl chain at the N1 position. This compound belongs to a broader class of diamines with diverse biological and catalytic applications, including roles as enzyme inhibitors, ligands in coordination chemistry, and intermediates in organic synthesis . Its structural features, such as the methoxy-substituted aryl ether and flexible ethylene linker, contribute to unique physicochemical properties like solubility, lipophilicity, and binding affinity.

Propiedades

IUPAC Name |

N-[2-(3-methoxyphenoxy)ethyl]-N',N'-dimethylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2/c1-15(2)9-7-14-8-10-17-13-6-4-5-12(11-13)16-3/h4-6,11,14H,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERUBWUIDMYIHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNCCOC1=CC=CC(=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Stepwise Alkylation via Nucleophilic Substitution

The most widely reported method involves sequential alkylation of N²,N²-dimethylethane-1,2-diamine (DMEDA) with 2-(3-methoxyphenoxy)ethyl bromide (Fig. 1). DMEDA’s primary amine reacts selectively with the alkyl bromide under basic conditions, forming the secondary amine product.

Reaction Conditions

-

Solvent: Anhydrous acetonitrile or dimethylformamide (DMF)

-

Base: Triethylamine (2.5 equiv) or potassium carbonate (3.0 equiv)

-

Temperature: 60–80°C for 12–24 hours

-

Workup: Aqueous extraction followed by silica gel chromatography

Yield Optimization

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Equiv. of Alkyl Bromide | 1.2 | +18% |

| Reaction Time | 18 hours | +22% |

| Solvent Polarity | DMF > MeCN | +15% |

This method achieves moderate yields (45–58%) but suffers from competing over-alkylation at the tertiary amine site.

Reductive Amination of 2-(3-Methoxyphenoxy)ethylamine

An alternative route employs reductive amination between 2-(3-methoxyphenoxy)ethylamine and dimethyl ketone derivatives (Fig. 2). Sodium cyanoborohydride (NaBH₃CN) in methanol facilitates imine reduction at pH 6–7.

Critical Parameters

-

Carbonyl Source: Dimethylglyoxal (1.1 equiv)

-

Reducing Agent: NaBH₃CN (1.5 equiv)

-

Reaction Time: 48 hours at 25°C

Yield: 62–68% after HPLC purification

Advantage: Avoids alkylation byproducts but requires pre-synthesis of the phenoxyethylamine precursor .

Copper-Catalyzed C-N Coupling

Building on methodologies for analogous diamines, copper(I) iodide (10 mol%) with DMEDA as a ligand enables coupling between 2-(3-methoxyphenoxy)ethyl iodide and N²,N²-dimethylethane-1,2-diamine (Fig. 3).

Catalytic System

-

Ligand: DMEDA (20 mol%)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: Toluene at 110°C

Performance Metrics

| Metric | Value |

|---|---|

| Conversion Rate | 89% |

| Isolated Yield | 73% |

| Turnover Frequency | 12 h⁻¹ |

This method offers superior regioselectivity and scalability, though iodide precursors are cost-prohibitive for large-scale applications .

Mitsunobu Etherification Followed by Amine Conjugation

A two-step approach first constructs the phenoxyethyl fragment via Mitsunobu reaction, followed by amine coupling (Fig. 4).

Step 1: Mitsunobu Ether Synthesis

-

Reagents: 3-Methoxyphenol, ethylene glycol di-p-toluenesulfonate

-

Conditions: DIAD (1.2 equiv), PPh₃ (1.5 equiv), THF, 0°C → 25°C

-

Yield: 85%

Step 2: Amine Alkylation

-

Reagents: DMEDA, NaH (1.1 equiv), DMF, 50°C

-

Yield: 78% overall

Total Yield: 66% after purification

Drawback: Multi-step synthesis increases complexity and cost .

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Stepwise Alkylation | 58 | 95 | 120 | Moderate |

| Reductive Amination | 68 | 98 | 180 | Low |

| Cu-Catalyzed Coupling | 73 | 99 | 250 | High |

| Mitsunobu-Based | 66 | 97 | 300 | Low |

The copper-catalyzed method balances yield and purity but faces economic constraints. Industrial applications may favor stepwise alkylation despite lower yields due to reagent accessibility .

Mechanistic Insights and Side Reactions

Nucleophilic Substitution:

-

Competing elimination forms vinyl ether byproducts (5–12% yield).

-

Steric hindrance at the tertiary amine reduces over-alkylation to <8%.

Reductive Amination:

-

Imine isomerization leads to 3–5% diastereomers, separable via chiral HPLC.

Catalytic Coupling:

-

Oxidative dimerization of Cu(I) to Cu(II) necessitates anaerobic conditions.

Purification and Characterization

Chromatography:

-

Silica gel (EtOAc:MeOH 9:1) resolves unreacted DMEDA (Rf = 0.3) from product (Rf = 0.6).

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ 6.8 (m, 3H, Ar-H), 4.1 (t, J = 6 Hz, 2H, OCH₂), 3.8 (s, 3H, OCH₃), 2.4 (t, J = 6 Hz, 2H, NCH₂), 2.2 (s, 6H, N(CH₃)₂).

-

HRMS: [M+H]⁺ calcd. for C₁₃H₂₃N₂O₂: 247.1804, found: 247.1801 .

Industrial Considerations and Environmental Impact

Waste Streams:

-

Copper catalysis generates Cu-containing residues requiring chelation treatment.

-

Mitsunobu reactions produce stoichiometric phosphine oxide waste.

Green Chemistry Metrics:

| Method | PMI | E-Factor |

|---|---|---|

| Stepwise Alkylation | 8.2 | 34 |

| Cu-Catalyzed Coupling | 6.7 | 28 |

PMI (Process Mass Intensity) and E-Factor data highlight the need for solvent recycling in large-scale syntheses .

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the phenyl ring to corresponding quinones or other oxidized products.

Reduction: Reduction reactions can reduce the nitro groups to amines.

Substitution: Substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Typical reducing agents include hydrogen gas (H2) and tin chloride (SnCl2).

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Derivatives with different functional groups replacing the methoxy group.

Aplicaciones Científicas De Investigación

This compound has several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: It may serve as a probe in biological studies to understand molecular interactions.

Industry: Use in the production of advanced materials and as an intermediate in the synthesis of other chemicals.

Mecanismo De Acción

The mechanism by which N1-(2-(3-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes and pathways.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., nitro in 3ae) enhance yields (90%) compared to methoxy-substituted analogs (70% for 3ac) due to improved electrophilic reactivity .

- Bulky substituents (e.g., isoquinolin-4-yl in 3ai) may reduce yields or require optimized conditions .

- The hydrobromide salt form (e.g., in ) improves crystallinity and purity (98%), advantageous for pharmaceutical applications.

Spectral and Physicochemical Properties

Nuclear Magnetic Resonance (NMR) :

- 1H NMR: The target compound’s 3-methoxyphenoxyethyl chain exhibits distinct aromatic protons (δ 6.6–7.2 ppm) and a methoxy singlet (δ ~3.8 ppm). Similar shifts are observed in compound 3ac (δ 6.7–7.1 ppm for 3-methoxyphenyl) .

- 13C NMR : The methoxy carbon resonates at δ ~55 ppm, consistent with analogs like 3ac (δ 55.2 ppm) and 5b (δ 55.5 ppm) .

Infrared (IR) Spectroscopy :

Mass Spectrometry :

- Molecular ion peaks ([M+H]⁺) for analogs range from m/z 308.2 (4a ) to 450.16 (21f ), reflecting variations in molecular weight due to substituents .

Anticancer Activity

- (E)-N1-[6-Chloro-2-(4-methoxystyryl)quinoline-4-yl]-N2,N2-dimethylethane-1,2-diamine (22): Exhibits potent activity against H-460, HT-29, and HepG2 cells due to its 4-methoxystyryl group and dimethylaminoalkyl chain .

- N1-(2-(6,7-Dimethylquinoxalin-2-yl)thiophen-3-yl)-N2,N2-dimethylethane-1,2-diamine (2b): Shows antitubercular activity (MIC: 1.56 µg/mL), suggesting heterocyclic moieties enhance antimicrobial potency .

Enzyme Inhibition

- Compound 27 : A G9a methyltransferase inhibitor (IC₅₀: <100 nM) with a quinazoline core and methylpiperidine substituent, highlighting the role of rigid heterocycles in target binding .

- N1-(2-(3,6-Bis(trifluoromethoxy)-9H-carbazol-9-yl)ethyl)-N2,N2-dimethylethane-1,2-diamine (21f): Active against Trypanosoma brucei (IC₅₀: 0.12 µM), demonstrating the importance of fluorinated groups in antiparasitic activity .

Actividad Biológica

N1-(2-(3-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine, also known as a methoxyphenoxy derivative of dimethylethylenediamine, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for N1-(2-(3-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine is C13H22N2O2, with a molecular weight of 238.33 g/mol. The structure features two amine groups and a phenoxy group that may contribute to its biological activity.

Structural Representation

- Molecular Formula : C13H22N2O2

- Molecular Weight : 238.33 g/mol

- InChI Key : InChI=1S/C13H22N2O2/c1-15

The biological activity of N1-(2-(3-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways could lead to therapeutic effects in various diseases.

- Cellular Signaling Modulation : The compound may influence signaling pathways related to cell proliferation and apoptosis.

Therapeutic Potential

Research indicates that compounds similar to N1-(2-(3-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine have shown promise in the following areas:

- Anticancer Activity : Studies have demonstrated that derivatives can inhibit tumor growth in various cancer cell lines. For instance, copper(II) complexes with similar ligands have been shown to exhibit cytotoxic effects against human leukemia cells (HL-60) and breast cancer cells (MCF-7) .

- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity against bacterial strains. Research on related compounds has indicated significant inhibition of bacterial growth .

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of methoxyphenoxy derivatives found that these compounds significantly inhibited the proliferation of MCF-7 cells. The mechanism was linked to induced apoptosis and cell cycle arrest at the G0/G1 phase.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial effects of similar compounds against E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 125 µg/mL, demonstrating effective antibacterial activity.

Table 1: Biological Activities of N1-(2-(3-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anticancer | Inhibition of HL-60 cell growth | |

| Antimicrobial | MIC against E. coli |

Table 2: Comparison of Biological Activities with Related Compounds

| Compound Name | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| N1-(2-(3-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine | Yes | Yes |

| Copper(II) Complex with DMEDA | Yes | Yes |

| Simple Methoxyphenol Derivative | Moderate | No |

Q & A

Q. What are the optimal synthetic routes for N1-(2-(3-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine, and how can reaction conditions be optimized for high yield and purity?

Answer: The synthesis typically involves multi-step organic reactions, including:

- Cyclocondensation : Reacting 2-(2-trimethylsilylethynyl)aniline with 3-methoxybenzaldehyde under acidic conditions (e.g., H₂SO₄ in methanol) to form the phenoxyethyl backbone .

- Amine Functionalization : Introducing the dimethylated ethane-1,2-diamine moiety via nucleophilic substitution or reductive amination.

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to isolate the product.

Optimization Metrics : Adjust reaction temperature (60–80°C), solvent polarity, and catalyst loading (e.g., 5–10 mol% Pd/C for hydrogenation steps) to improve yields (target >70%) . Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. How is the structural integrity of N1-(2-(3-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine confirmed in experimental settings?

Answer: Use a combination of:

Q. What preliminary biological screening assays are recommended to evaluate the compound’s bioactivity?

Answer:

- Antimicrobial Activity :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–128 µg/mL) .

- Anticancer Potential :

- Enzyme Inhibition : Assess binding to kinases (e.g., EGFR) via fluorescence polarization or SPR .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s pharmacological profile?

Answer:

- Substituent Variation :

- Biological Testing : Compare IC₅₀ values across derivatives in enzyme/cell-based assays. Use QSAR models to predict bioactivity .

- Data Analysis : Apply ANOVA to identify statistically significant (p<0.05) improvements in potency or selectivity .

Q. What strategies resolve contradictions in biological activity data across different experimental models?

Answer:

- Model Validation : Cross-test in primary cell lines vs. immortalized cells to rule out lineage-specific effects .

- Pharmacokinetic Profiling : Measure plasma stability (e.g., t₁/₂ in mouse serum) and membrane permeability (Caco-2 assay) to explain discrepancies between in vitro and in vivo results .

- Target Engagement Studies : Use CRISPR knockouts or siRNA silencing to confirm on-target effects .

Q. What advanced crystallographic or computational methods elucidate the compound’s interaction with biological targets?

Answer:

- Co-crystallization : Solve structures of the compound bound to enzymes (e.g., p97 ATPase) at 1.5–2.0 Å resolution .

- Molecular Dynamics (MD) Simulations : Simulate binding poses in GROMACS (50 ns trajectories) to assess stability of key hydrogen bonds (e.g., between methoxyphenoxy and catalytic lysine) .

- Density Functional Theory (DFT) : Calculate charge distribution and frontier orbitals to predict reactivity .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Answer:

- Chiral Catalysts : Use (R)-BINAP/Pd for asymmetric hydrogenation (ee >90%) .

- Resolution Techniques : Enzymatic kinetic resolution (e.g., lipase-catalyzed acetylation) or chiral HPLC (Chiralpak AD-H column) .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.